N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, with studies indicating its effectiveness against certain strains of bacteria . In medicine, it is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent . Additionally, its unique chemical structure makes it a valuable compound for studying molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the desired therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Comparison with Similar Compounds
N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol . While these compounds share a common indole scaffold, they differ in their specific functional groups and biological activities. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, while indole-3-carbinol has been studied for its anticancer properties. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18FN3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18FN3O3/c1-12(24)21-15-5-6-18(26-2)16(10-15)22-19(25)11-23-8-7-13-3-4-14(20)9-17(13)23/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
PQDSZPCLMNMAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.